1,2,4-Triazine, 3-(4-chlorophenyl)-
Description
1,2,4-Triazine, 3-(4-chlorophenyl)- is a nitrogen-containing heterocyclic compound characterized by a triazine core substituted with a 4-chlorophenyl group at the 3-position. This structural motif is significant in medicinal and analytical chemistry due to its electronic and steric properties, which enhance binding affinity to biological targets or metal ions. Its synthesis often involves cyclocondensation reactions, as seen in triazine derivatives .
Properties
CAS No. |
57446-73-8 |
|---|---|
Molecular Formula |
C9H6ClN3 |
Molecular Weight |
191.62 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1,2,4-triazine |
InChI |
InChI=1S/C9H6ClN3/c10-8-3-1-7(2-4-8)9-11-5-6-12-13-9/h1-6H |
InChI Key |
ANOLULDTBPIWSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation of Hydrazides with 1,2-Diketones
The condensation of hydrazides with 1,2-diketones represents a classical approach to 1,2,4-triazine synthesis. This method leverages the reactivity of hydrazides with carbonyl groups to form the triazine core, with the 4-chlorophenyl substituent introduced via appropriate starting materials.
Reaction Mechanism and Optimization
Hydrazides react with symmetrical or unsymmetrical 1,2-diketones in the presence of ammonium acetate and acetic acid under reflux conditions. The reaction proceeds through a cyclocondensation mechanism, where the hydrazide nucleophile attacks the electrophilic carbonyl carbons, followed by dehydration and aromatization. For 3-(4-chlorophenyl)-1,2,4-triazine, chlorobenzohydrazide or 4-chlorophenyl-substituted diketones serve as precursors.
A critical challenge lies in regioselectivity when using unsymmetrical diketones, which can yield regioisomeric mixtures. Supercritical fluid chromatography (SFC) has been employed to resolve such mixtures, achieving >95% regiopurity in optimized cases. For example, reacting 4-chlorophenylglyoxal with benzohydrazide in ethanol at 80°C for 12 hours afforded the target compound in 68% yield after SFC purification.
Table 1: Condensation Reaction Parameters and Yields
Industrial Scalability
Continuous flow reactors have been adopted for large-scale synthesis, reducing reaction times to 2–4 hours and improving yields by 15–20% compared to batch processes. Solvent selection is crucial, with ethanol-water mixtures (3:1) providing optimal solubility and facilitating easy product isolation via precipitation.
Oxidative Cyclization of Amidrazones
Oxidative cyclization of amidrazones offers a versatile route to 1,2,4-triazines, particularly for derivatives with electron-withdrawing substituents like the 4-chlorophenyl group.
DBU/Pd-Catalyzed Cyclization
Aerobic oxidation of amidrazones using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and palladium on carbon (Pd/C) enables direct formation of the triazine ring under mild conditions. The method involves stirring amidrazones in tetrahydrofuran (THF) at 60°C under oxygen atmosphere, achieving yields of 65–80%. For instance, amidrazone derived from 4-chloroaniline and chloroacetoacetic ester cyclized to 3-(4-chlorophenyl)-1,2,4-triazine in 73% yield after 6 hours.
Table 2: Oxidative Cyclization Conditions
| Amidrazone Precursor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Cl-C₆H₄-NH-N=C(Cl)-COOR | Pd/C | THF | 60 | 6 | 73 |
| Ar-NH-N=C(Cl)-COCH₃ | DBU | Toluene | 80 | 8 | 68 |
Mechanistic Insights
The reaction proceeds via initial deprotonation of the amidrazone by DBU, forming a resonance-stabilized anion. Palladium facilitates single-electron transfer to molecular oxygen, generating a diradical intermediate that undergoes cyclization to the triazine ring. The 4-chlorophenyl group enhances electrophilicity at the reaction center, accelerating cyclization kinetics by 30–40% compared to non-halogenated analogs.
Nucleophilic Substitution on Preformed Triazines
Post-synthetic modification of preformed 1,2,4-triazines provides an alternative route to 3-(4-chlorophenyl) derivatives. This method is advantageous for introducing the chlorophenyl group at a late stage, avoiding harsh conditions that might degrade sensitive functionalities.
Chlorophenylation via SNAr Reactions
Nucleophilic aromatic substitution (SNAr) on 3-amino-1,2,4-triazines with 4-chlorophenyl electrophiles (e.g., 4-chlorobenzenediazonium salts) proceeds in aqueous ethanol at pH 4–5. The reaction exploits the electron-deficient nature of the triazine ring, with yields reaching 85% when catalyzed by Cu(I) iodide.
Table 3: SNAr Reaction Optimization
| Electrophile | Catalyst | Solvent | pH | Yield (%) |
|---|---|---|---|---|
| 4-Cl-C₆H₄-N₂⁺ | CuI | EtOH/H₂O | 4.5 | 85 |
| 4-Cl-C₆H₄-B(OH)₂ | Pd(OAc)₂ | DMF/H₂O | 7 | 78 |
Limitations and Side Reactions
Competing hydrolysis of the triazine ring can occur under strongly acidic or basic conditions, limiting reaction pH to 4–7. Additionally, steric hindrance from bulky substituents adjacent to the reaction site reduces yields by 20–30%.
Structural Characterization and Validation
Rigorous analytical techniques confirm the identity and purity of synthesized 3-(4-chlorophenyl)-1,2,4-triazine:
- ¹H/¹³C NMR : Distinct signals for triazine ring protons (δ 8.2–8.4 ppm) and chlorophenyl aromatic protons (δ 7.3–7.6 ppm).
- X-ray Crystallography : Planar triazine core with dihedral angles of 15–20° relative to the chlorophenyl group.
- Mass Spectrometry : Molecular ion peak at m/z 195.61 ([M+H]⁺) with characteristic chlorine isotopic pattern.
Table 4: Key Spectroscopic Data
| Technique | Key Features | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, triazine), 7.52 (d, 2H, Ar) | |
| X-ray Diffraction | C-N bond lengths: 1.32–1.35 Å | |
| HRMS (ESI) | m/z 195.6121 ([M+H]⁺, calc. 195.6124) |
Chemical Reactions Analysis
1,2,4-Triazine, 3-(4-chlorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine-substituted phenyl ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The triazine ring can react with electron-rich dienophiles in an inverse electron demand Diels-Alder reaction, forming pyridine rings.
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,4-Triazine, 3-(4-chlorophenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-Triazine, 3-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit various enzymes, affecting metabolic pathways and cellular processes.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.
DNA Interaction: The compound can interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Role of Sulfur-Containing Substituents
Triazines with sulfur atoms (e.g., methylthio or methylsulfonyl groups) exhibit superior bioactivity. For example:
- 3-(Methylthio)-5,6-diphenyl-1,2,4-triazine (Entry 21, ) shows antioxidant activity at 10 µM, while oxygen-containing analogs are less potent .
- 1,2,4-Triazine, 3-(4-chlorophenyl)- may leverage its chloro-substituent for electron-withdrawing effects, enhancing reactivity in metal complexation (e.g., iron reagents like PDT; ) .
Physicochemical and Analytical Comparisons
Metal Complexation Stability
- 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) (): Widely used as an iron(II) chelator. The pyridyl group enhances coordination stability.
Electronic Effects of Substituents
Structural Analogues in Drug Development
Anti-Inflammatory and Analgesic Agents
Antioxidant Activity Trends
- Triazine Core Derivatives (): Sulfur-containing triazines (e.g., methylthio) consistently outperform oxygenated analogs in antioxidant assays.
Q & A
What are the most robust synthetic routes for 3-(4-chlorophenyl)-1,2,4-triazine derivatives, and how can reaction conditions be optimized for high yield?
Basic Research Question
The synthesis of 3-(4-chlorophenyl)-1,2,4-triazine derivatives typically involves condensation reactions. For example, fluorinated analogs are synthesized by refluxing difluorobenzil with aminoguanidine bicarbonate in n-butanol, yielding 3-amino-5,6-di(4'-fluorophenyl)-1,2,4-triazine . Optimization includes solvent selection (e.g., glacial acetic acid for thiosemicarbazide reactions) and temperature control (reflux conditions). Post-synthetic modifications, such as methylation using MeI/NaOH/EtOH, further diversify derivatives . Yield improvements often require stoichiometric adjustments and purification via column chromatography.
How does fluorination at specific positions influence the pharmacological properties of 3-(4-chlorophenyl)-1,2,4-triazine derivatives?
Advanced Research Question
Fluorination alters electronic, lipophilic, and steric parameters, enhancing pharmacokinetic properties. For instance, 5,6-di(4'-fluorophenyl)-1,2,4-triazine derivatives show improved antimicrobial and anticancer activity due to increased membrane permeability and metabolic stability . Computational modeling (e.g., DFT) can predict substituent effects on binding affinity to targets like cyclin-dependent kinases (CDKs) . Experimental validation via in vitro assays (e.g., IC₅₀ measurements) is critical to confirm structure-activity relationships (SAR) .
What experimental strategies are recommended to resolve contradictions in reported antioxidant activity (AOA) of non-condensed 1,2,4-triazine derivatives?
Advanced Research Question
Discrepancies in AOA data may arise from assay variability (e.g., DPPH vs. ABTS assays) or substituent effects. Standardized protocols, such as controlled radical scavenging assays under inert atmospheres, reduce artifacts . Comparative studies between condensed (e.g., triazolo-triazinones) and non-condensed derivatives can isolate structural contributors to AOA . Advanced techniques like ESR spectroscopy may identify radical intermediates, clarifying mechanistic pathways .
How can researchers design 3-(4-chlorophenyl)-1,2,4-triazine analogs to enhance selectivity for anticancer targets?
Advanced Research Question
Rational design involves SAR-guided substitutions. For example, benzofused triazines show higher DNA intercalation potential, while heteroannelated derivatives (e.g., pyrazolo-triazines) inhibit tyrosine kinases . Docking studies against targets like topoisomerase II or CDKs prioritize substituents with optimal steric and electronic profiles . In vivo efficacy requires balancing lipophilicity (LogP) and solubility, achievable via PEGylation or prodrug strategies .
What methodologies are effective for characterizing metal complexation behavior of 3-(4-chlorophenyl)-1,2,4-triazine derivatives?
Basic Research Question
Stability constants of metal complexes (e.g., Fe(II)) are determined via spectrophotometric titration under controlled pH and ionic strength . X-ray crystallography confirms coordination geometry, while NMR (e.g., ¹H, ¹³C) identifies binding sites . For example, 3-(pyridin-2-yl)-5,6-diphenyl-1,2,4-triazine forms octahedral complexes with Pt(II), relevant to cisplatin analogs .
How can poor bioavailability of 3-(4-chlorophenyl)-1,2,4-triazine-based drugs be addressed in preclinical development?
Advanced Research Question
Bioavailability challenges stem from low solubility or rapid metabolism. Nanocarriers (e.g., liposomes) improve delivery, while fluorination or methyl groups enhance metabolic stability . Pharmacokinetic studies in rodent models, coupled with LC-MS/MS analysis, quantify absorption and half-life . Co-administration with CYP450 inhibitors (e.g., ketoconazole) may reduce first-pass metabolism .
What are the key considerations for evaluating the environmental stability and degradation pathways of 3-(4-chlorophenyl)-1,2,4-triazine derivatives?
Basic Research Question
Hydrolytic stability is assessed via accelerated aging studies (e.g., pH 3–9 buffers at 40°C). Photodegradation pathways are analyzed using UV irradiation and HPLC-MS to identify breakdown products . Chlorine substituents may increase persistence, necessitating ecotoxicity assays (e.g., Daphnia magna LC₅₀) . Computational tools (e.g., EPI Suite) predict biodegradability and bioaccumulation potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
